5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-13-3-5-14(6-4-13)15-7-10-18(24)23(22-15)12-2-11-21-19(25)16-8-9-17(20)26-16/h3-10H,2,11-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTQDSMJUPOYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of 5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide is , with a molecular weight of approximately 396.24 g/mol. The compound features a furan ring, a pyridazine moiety, and a bromine atom, contributing to its unique reactivity and biological potential.
Biological Activity
Antimicrobial Properties
Research indicates that compounds similar to 5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide exhibit significant antimicrobial activity. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 6.25 mg/mL to 50 mg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
Antitumor Activity
Studies have demonstrated that compounds containing the pyridazine scaffold possess antitumor properties. In vitro assays revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, indicating potential as anticancer agents . The mechanism of action is believed to involve the induction of apoptosis in malignant cells.
Case Studies
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of various pyridazine derivatives, 5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide was tested alongside other compounds. The results indicated that it had comparable efficacy to known antibiotics, suggesting its potential as a lead compound for drug development against resistant bacterial strains .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of this compound on human breast cancer cells. The study reported a dose-dependent reduction in cell viability, with IC50 values indicating significant potency. Further mechanistic studies suggested that the compound triggered cell cycle arrest and apoptosis through mitochondrial pathways .
Data Tables
| Compound | Activity Type | MIC (mg/mL) | IC50 (µM) |
|---|---|---|---|
| 5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide | Antibacterial | 25 | N/A |
| Similar Pyridazine Derivative | Antibacterial | 50 | N/A |
| 5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide | Anticancer | N/A | 10 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with impurities identified in pharmaceuticals such as alfuzosin hydrochloride. Below is a comparative analysis based on functional groups, substituents, and known properties of related molecules:
Structural Analog 1: Alfuzosin Hydrochloride Impurity A
- Structure: N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide
- Key Differences: Substituents: Alfuzosin Impurity A features a quinazoline ring with amino and methoxy groups, contrasting with the pyridazinone and p-tolyl groups in the target compound. Halogenation: The target compound includes a bromine atom at the furan 5-position, absent in Impurity A. Pharmacological Relevance: Alfuzosin impurities are associated with adrenergic receptor modulation (e.g., α1-blockade), whereas the bromine in the target compound may alter binding kinetics or metabolic stability .
Structural Analog 2: Alfuzosin Hydrochloride Impurity D
- Structure: N-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine
- Key Differences: Backbone: Impurity D lacks the furan-carboxamide moiety entirely, instead featuring a propane-diamine chain.
Hypothetical Analog 3: Non-Brominated Furan-Carboxamide Derivatives
- Structure : N-(3-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide
- Key Differences: Halogenation: The absence of bromine reduces molecular weight (~79.9 g/mol difference) and may decrease electrophilicity. Solubility: Bromine’s lipophilic nature could lower aqueous solubility compared to non-halogenated analogs.
Comparative Data Table
| Parameter | Target Compound | Alfuzosin Impurity A | Alfuzosin Impurity D | Non-Brominated Analog |
|---|---|---|---|---|
| Molecular Weight | ~459.3 g/mol (calc.) | ~430.4 g/mol | ~306.4 g/mol | ~379.4 g/mol (calc.) |
| Key Substituents | Br, p-tolyl, pyridazinone | Quinazoline, methoxy, amino | Quinazoline, diamine | p-tolyl, pyridazinone |
| Aromatic Interactions | High (Br, p-tolyl) | Moderate (quinazoline) | Low | Moderate (p-tolyl) |
| Reported Purity | N/A | ≤0.4% in alfuzosin batches | ≤0.4% in alfuzosin batches | N/A |
| Bioactivity | Hypothesized enzyme modulation | α1-Adrenergic receptor effects | Unknown | Unknown |
Research Findings and Implications
Role of Bromine : The bromine atom in the target compound may enhance binding to hydrophobic pockets in biological targets, a feature absent in alfuzosin impurities. This could improve selectivity but increase toxicity risks .
Pyridazinone vs. Quinazoline: Pyridazinone’s electron-deficient nature may favor interactions with nucleophilic residues (e.g., serine or cysteine in enzymes), whereas quinazoline derivatives (as in alfuzosin impurities) are more commonly associated with kinase inhibition.
Regulatory Considerations : Alfuzosin impurities are tightly controlled (≤0.4% in USP standards), highlighting the importance of purity profiling for structurally complex molecules like the target compound .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide?
Methodological Answer:
- Key Parameters :
- Coupling Reactions : Use amide bond-forming agents (e.g., EDC/HOBt) to link the furan-2-carboxamide moiety to the propylamine intermediate.
- Pyridazinone Synthesis : Employ cyclocondensation of hydrazines with diketones or α,β-unsaturated ketones under reflux (e.g., acetic acid, 80–100°C) to form the 6-oxo-pyridazine core .
- Bromination : Introduce the bromo substituent via electrophilic aromatic substitution (e.g., NBS in DMF) at the furan ring’s 5-position.
- Catalytic Optimization : Include p-toluenesulfonic acid (p-TsOH) as a catalyst to enhance reaction rates and purity, as demonstrated in similar carboxamide syntheses .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (methanol/water) to isolate high-purity product (>95% by HPLC) .
Basic: How can the molecular structure and tautomeric forms of this compound be validated experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve the keto-amine tautomer (lactam form) vs. hydroxy-pyridine tautomer using single-crystal X-ray diffraction. Planarity of the amide-linked aromatic rings (dihedral angle <10°) confirms conjugation stability .
- NMR Spectroscopy :
- ¹H NMR : Detect deshielded amide protons (δ ~10–12 ppm) and absence of hydroxyl protons to rule out enol tautomers.
- ¹³C NMR : Confirm carbonyl carbons (C=O at δ ~165–170 ppm) and aromatic bromine coupling patterns .
- IR Spectroscopy : Identify lactam C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
Advanced: How can computational modeling predict the biological target interactions of this compound?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) with crystallographic data (e.g., PDB structures) to model binding to kinase domains or GPCRs. Prioritize residues forming hydrogen bonds with the amide group and π-π stacking with the p-tolyl ring .
- MD Simulations : Conduct 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- SAR Analysis : Compare substituent effects (e.g., bromo vs. chloro, furan vs. thiophene) on binding affinity using in silico mutagenesis .
Advanced: What experimental approaches resolve contradictions in solubility and stability data across studies?
Methodological Answer:
- Solubility Profiling :
- Stability Studies :
Advanced: How to design in vivo pharmacokinetic (PK) studies for this compound?
Methodological Answer:
- Dosing Protocol : Administer orally (5–50 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Bioanalytical Methods :
- PK Parameters : Calculate AUC₀–24, Cmax, t₁/₂, and bioavailability (F%) using non-compartmental analysis (Phoenix WinNonlin) .
Basic: What spectroscopic techniques are critical for characterizing synthetic intermediates?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <5 ppm error) via ESI-TOF.
- 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations, especially for distinguishing regioisomers (e.g., pyridazine vs. pyridine) .
- XRD for Byproducts : Identify unexpected tautomers or stereoisomers (e.g., lactam vs. lactim forms) using single-crystal analysis .
Advanced: How to analyze the compound’s metabolic pathways in hepatic microsomes?
Methodological Answer:
- In Vitro Incubation : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C for 60 min. Terminate with ice-cold acetonitrile.
- Metabolite Profiling :
- LC-HRMS : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile gradient. Detect phase I (oxidative) and phase II (glucuronide) metabolites .
- Enzyme Inhibition : Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes.
Advanced: What strategies mitigate crystallinity issues during formulation development?
Methodological Answer:
- Amorphous Solid Dispersion : Use spray drying (e.g., HPMCAS-LF polymer) to enhance solubility. Characterize by PXRD (absence of Bragg peaks) and DSC (no melting endotherm) .
- Nanomilling : Reduce particle size to <200 nm via wet milling (0.1% SDS stabilizer). Assess stability under accelerated conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
